2-Methyl-2-styryl-1,3-dithiolane
Description
Structure
3D Structure
Properties
CAS No. |
57230-62-3 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-methyl-2-[(E)-2-phenylethenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S2/c1-12(13-9-10-14-12)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+ |
InChI Key |
QISXAAMXSFLABQ-BQYQJAHWSA-N |
Isomeric SMILES |
CC1(SCCS1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1(SCCS1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 2 Styryl 1,3 Dithiolane and Analogues
Classical Dithioacetalization Protocols for 2,2-Disubstituted 1,3-Dithiolanes
The formation of the 1,3-dithiolane (B1216140) ring is a cornerstone of sulfur chemistry, providing a robust method for protecting carbonyl groups and for creating versatile synthetic building blocks. researchgate.net
Acid-Catalyzed Condensation of Carbonyl Precursors with 1,2-Ethanedithiol (B43112)
The most fundamental and widely employed method for the synthesis of 2,2-disubstituted 1,3-dithiolanes is the acid-catalyzed condensation of a ketone or aldehyde with 1,2-ethanedithiol. chemicalbook.com In the specific case of 2-methyl-2-styryl-1,3-dithiolane, the carbonyl precursor would be styryl methyl ketone. This reaction is typically reversible and driven to completion by the removal of water.
A variety of protic and Lewis acids can be utilized to catalyze this transformation. Common catalysts include hydrochloric acid, p-toluenesulfonic acid, and boron trifluoride etherate. chemicalbook.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular cyclization and elimination of water yield the desired 1,3-dithiolane.
Optimization of Reaction Conditions and Catalyst Systems
While the acid-catalyzed condensation is a reliable method, the optimization of reaction conditions and catalyst systems is often necessary to achieve high yields and to tolerate a wide range of functional groups. researchgate.net The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the dithioacetalization.
For instance, catalysts such as Amberlyst-15 and bentonite (B74815) have been shown to be effective for the synthesis of 4-substituted and spiro-1,3-dithiolanes. chemicalbook.com The development of milder and more selective catalysts is an ongoing area of research, aiming to improve the "greenness" of the process and to avoid the use of harsh, corrosive acids. researchgate.net The following table outlines various catalysts and their applications in dithioacetalization reactions.
| Catalyst System | Substrate Scope | Key Advantages |
| p-Toluenesulfonic acid | Aldehydes, Ketones | Readily available, effective for simple substrates. chemicalbook.com |
| Amberlyst-15 | Aldehydes, Ketones | Heterogeneous catalyst, easily removed from the reaction mixture. chemicalbook.com |
| Bentonite | Aldehydes, Ketones | Inexpensive and environmentally friendly clay catalyst. chemicalbook.com |
| Metal Salts | Aldehydes, Ketones | Can offer high yields under specific conditions. chemicalbook.com |
Advanced and Stereoselective Synthetic Routes
Beyond classical methods, the development of advanced synthetic strategies allows for greater control over the stereochemical outcome of the reaction, which is particularly important when synthesizing chiral dithiolane derivatives.
Lewis Acid Mediated Strategies Involving Vinylsilanes
Lewis acid-mediated reactions offer an alternative route to dithiolanes. While direct synthesis of this compound using this specific method is not prominently documented, related transformations highlight its potential. For example, Lewis acids can mediate the allylation of vinyl diazonium ions with allylstannanes, showcasing their ability to facilitate complex bond formations. rsc.org Similarly, Lewis acid-catalyzed annulations have been developed for the synthesis of various carbocyclic and heterocyclic systems. nih.govnih.govrsc.org A related approach involves the reaction of trimethylsilyldiazomethane (B103560) with thioketones to form 2-trimethylsilyl-1,3-dithiolanes, which can then be converted to tetrasubstituted ethenes. nih.gov This suggests that a Lewis acid-mediated strategy could potentially be adapted for the synthesis of styryl-substituted dithiolanes from appropriate silyl- or stannyl-based precursors.
Enantioselective and Diastereoselective Synthesis of Chiral Dithiolane Derivatives
The synthesis of chiral, non-racemic 1,3-dithiolanes is a significant challenge in organic synthesis. nih.gov The development of enantioselective and diastereoselective methods is crucial for accessing optically pure compounds for applications in medicinal chemistry and materials science.
Enantioselective Synthesis:
The use of chiral catalysts or auxiliaries can induce enantioselectivity in the formation of dithiolanes. For example, the enantioselective synthesis of dithia nih.govhelicenes has been achieved through a gold-catalyzed intramolecular hydroarylation, employing a TADDOL-derived phosphonite ligand to create a chiral environment around the metal center. nih.gov While not a direct synthesis of this compound, this demonstrates the principle of using chiral catalysts to control stereochemistry in the formation of sulfur-containing heterocycles. The resolution of racemic mixtures using techniques like enantioselective HPLC is another viable approach to obtain enantiopure dithiolane derivatives. nih.gov
Diastereoselective Synthesis:
Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by using a chiral auxiliary or by taking advantage of existing stereocenters in the starting material to direct the approach of the incoming reagents. osi.lv For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines is a powerful method for preparing chiral amines with multiple stereogenic centers. osi.lv Similar principles can be applied to the synthesis of chiral dithiolanes, where a chiral ketone precursor could lead to the diastereoselective formation of the corresponding dithiolane. The following table summarizes some approaches to stereoselective dithiolane synthesis.
| Stereoselective Approach | Methodology | Potential Application |
| Enantioselective Catalysis | Use of a chiral catalyst (e.g., Au-catalyst with chiral ligand) to favor the formation of one enantiomer. nih.gov | Synthesis of optically active dithiolanes for chiral recognition or as chiral building blocks. |
| Chiral Resolution | Separation of a racemic mixture of dithiolanes using chiral chromatography (e.g., enantioselective HPLC). nih.gov | Isolation of pure enantiomers of chiral dithiolanes. |
| Diastereoselective Synthesis | Use of a chiral auxiliary or a substrate with pre-existing stereocenters to control the formation of a specific diastereomer. osi.lv | Synthesis of dithiolanes with multiple stereocenters in a controlled manner. |
Convergent Synthesis Approaches to Styryl-Substituted Dithiolanes
For the synthesis of styryl-substituted dithiolanes, a convergent approach could involve the preparation of a dithiolane-containing fragment and a separate styryl-containing fragment, followed by their coupling. For example, a pre-formed 2-lithio-2-methyl-1,3-dithiolane could be reacted with a styryl electrophile, such as styryl bromide, in a nucleophilic substitution reaction. Alternatively, a Wittig-type reaction between a dithiolane-substituted phosphonium (B103445) ylide and benzaldehyde (B42025) could construct the styryl group. This approach allows for the modular and flexible synthesis of a variety of styryl-substituted dithiolanes by simply changing the coupling partners.
Precursor Design and Accessibility
The core precursor to the target molecule is benzylideneacetone (B49655), a type of styryl ketone. Its synthesis is a classic example of a Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde lacking α-hydrogens, in this case, benzaldehyde, with a ketone containing α-hydrogens, such as acetone (B3395972). nih.govwikipedia.org
The accessibility of the starting materials for benzylideneacetone synthesis is excellent. Benzaldehyde and acetone are readily available and inexpensive bulk chemicals. wikipedia.orgmnstate.edu The reaction is typically carried out using a base catalyst like sodium hydroxide. nih.gov One of the challenges in this synthesis is controlling the reaction to favor the mono-condensation product, benzylideneacetone, over the di-condensation product, dibenzylideneacetone, which can form if benzylideneacetone reacts with another molecule of benzaldehyde. wikipedia.orgorgsyn.org This can be managed by adjusting the stoichiometry of the reactants, often using an excess of acetone. orgsyn.org
More advanced and highly stereoselective methods for synthesizing (E)-styryl ketones have also been developed. One such protocol involves a one-pot sequential ruthenium-catalyzed silylative coupling followed by a rhodium-catalyzed desilylative acylation. acs.orgorganic-chemistry.orgnih.govacs.org This method utilizes styrenes and carboxylic acid anhydrides as starting materials, offering a versatile route to various substituted (E)-styryl ketones with high stereoselectivity. acs.orgorganic-chemistry.org
Once the benzylideneacetone precursor is obtained, the formation of the 1,3-dithiolane ring is achieved through thioacetalization. This involves the reaction of the ketone carbonyl group with 1,2-ethanedithiol. organic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org 1,2-ethanedithiol is a commercially available and commonly used reagent for the protection of carbonyl groups as dithioacetals. organic-chemistry.org
Table 1: Precursor Accessibility and Synthetic Strategy
| Target Moiety | Precursor | Starting Materials | Accessibility | Synthetic Method |
|---|---|---|---|---|
| 2-Styryl group | Benzylideneacetone | Benzaldehyde, Acetone | High | Claisen-Schmidt Condensation |
| 1,3-Dithiolane ring | 1,2-Ethanedithiol | 1,2-Ethanedithiol | High | Thioacetalization |
The design of precursors for analogues of this compound would involve modifications to the initial starting materials. For instance, substituting benzaldehyde with other aromatic aldehydes would lead to variations in the styryl group. researchgate.net Similarly, using a different ketone in the initial condensation would alter the substituent at the 2-position of the dithiolane ring. The fundamental precursor design, however, remains centered on the synthesis of a suitable α,β-unsaturated ketone followed by dithiolane formation.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Styryl 1,3 Dithiolane
Reactivity at the 2-Position: Carbanion Generation and Electrophilic Quenching ("Umpolung" Chemistry)
The 1,3-dithiolane (B1216140) group is a quintessential example of a masked carbonyl group that enables "umpolung," or the inversion of polarity. wikipedia.orgrjstonline.com In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, when converted to a dithioacetal like 2-Methyl-2-styryl-1,3-dithiolane, the proton at the C-2 position becomes acidic and can be removed by a strong base. This generates a nucleophilic carbanion, effectively transforming the carbon from an electrophilic center into an acyl anion equivalent. wikipedia.orgrjstonline.com This reversal of reactivity opens avenues for synthetic connections that are otherwise challenging to achieve. rjstonline.com
Lithiation and Related Organometallic Transformations
The generation of a carbanion at the 2-position is most commonly achieved through lithiation. A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate the carbon situated between the two sulfur atoms. wikipedia.orguwindsor.ca The acidity of this proton is significantly enhanced by the two adjacent sulfur atoms, which can stabilize the resulting negative charge through the polarizability of the C-S bond and orbital overlap. uwindsor.ca
The reaction is generally performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure the stability of the resulting 2-lithio-1,3-dithiolane intermediate. wikipedia.orgprinceton.edu This organometallic species is a potent nucleophile, poised to react with a variety of electrophiles. uwindsor.ca
Table 1: Conditions for Carbanion Generation
| Reagent | Solvent | Temperature | Outcome |
|---|
Formation of New Carbon-Carbon Bonds
The true synthetic utility of the lithiated dithiolane is demonstrated in its subsequent reactions with electrophiles, which lead to the formation of new carbon-carbon bonds. wikipedia.org The nucleophilic carbanion readily attacks a wide range of electrophilic partners. After the reaction, the dithiolane group can be hydrolyzed back to a carbonyl group using reagents like (bis(trifluoroacetoxy)iodo)benzene, revealing the final α-substituted ketone product. wikipedia.org
Key examples of these transformations include:
Reaction with Alkyl Halides: The anion undergoes nucleophilic displacement with alkyl halides, such as benzyl (B1604629) bromide, to form α-alkylated ketones after hydrolysis. wikipedia.orgprinceton.edu
Reaction with Carbonyl Compounds: It adds to aldehydes and ketones (e.g., cyclohexanone) to yield α-hydroxy ketones following the hydrolysis of the dithiolane. wikipedia.orgprinceton.edu
Reaction with Epoxides: Ring-opening of epoxides, like phenyl-epoxyethane, by the dithiane anion results in β-hydroxy ketones after the final hydrolysis step. wikipedia.orgprinceton.edu
Other Electrophiles: The anion can also react with other electrophiles, including imines to produce α-amino ketones and carbon dioxide to form α-keto carboxylic acids. princeton.edu
Table 2: Electrophilic Quenching Reactions for C-C Bond Formation
| Electrophile | Reagent System | Product after Hydrolysis | Reference |
|---|---|---|---|
| Alkyl Halides | 1. n-BuLi/THF 2. R-X | α-Alkyl Ketone | wikipedia.orgprinceton.edu |
| Aldehydes/Ketones | 1. n-BuLi/THF 2. R₂C=O | α-Hydroxy Ketone | wikipedia.orgprinceton.edu |
| Epoxides | 1. n-BuLi/THF 2. Epoxide | β-Hydroxy Ketone | wikipedia.orgprinceton.edu |
Transformations Involving the 1,3-Dithiolane Ring System
Beyond the umpolung reactivity at the C-2 position, the 1,3-dithiolane ring itself can undergo several important chemical transformations. These reactions typically involve the sulfur atoms and can lead to oxidation, ring-opening, or ring-expansion products.
Oxidative Transformations to Sulfoxides and Sulfones
The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form sulfoxides and, subsequently, sulfones. The oxidation of 1,3-dithiolanes can be achieved using various oxidizing agents. For instance, microbial oxidation can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemically, reagents like tert-butyl hydroperoxide (t-BuOOH) can be used to create monosulfoxide derivatives. chemicalbook.com
Further oxidation yields disulfoxides and sulfones. The oxidation of 1,3-dithiolane 1-oxides to 1,3-dithiolane 1,3-dioxides (a disulfoxide) often occurs on the face opposite to the existing sulfinyl oxygen due to steric hindrance. rsc.org The resulting trans-1,3-dithiolane 1,3-dioxides are C₂-symmetric molecules, which have potential as chiral auxiliaries in asymmetric synthesis. rsc.org The compound 2-methyl-2-[2-(phenylsulfonyl)ethyl]-1,3-dithiolane is a known derivative, indicating the accessibility of the sulfone oxidation state. sigmaaldrich.com
Ring-Opening and Ring-Expansion Reactions
The 1,3-dithiolane ring can be cleaved to regenerate the parent carbonyl compound, a reaction often referred to as deprotection. A variety of reagents can accomplish this ring-opening, including copper(II) chloride (CuCl₂), N-Bromosuccinimide (NBS) in acetone (B3395972), and mercury(II) chloride (HgCl₂). chemicalbook.com
Ring-expansion reactions have also been documented. The treatment of a 1,3-dithiolane with tungsten(VI) chloride (WCl₆) in dimethyl sulfoxide (B87167) (DMSO) can yield a ring-expanded dithiin product. chemicalbook.com In a related transformation, the thermal ring expansion of 2-methyl-1,3-dithiolane (B1585268) 1-oxide leads to the formation of 5,6-dihydro-1,4-dithiine. rsc.org This process is believed to proceed through an intermediate vinylthioethylsulfenic acid. rsc.org
Nucleophilic Addition Reactions to Oxidized Derivatives
The oxidized derivatives of this compound exhibit their own unique reactivity. Specifically, the presence of the styryl group, an α,β-unsaturated system, allows for conjugate addition reactions. It has been shown that nucleophiles can add to the C=C double bond of 2-styryl-1,3-dithiolane 1,3-dioxide. rsc.org For example, benzenethiol (B1682325) adds to the double bond in the presence of a Grignard reagent, and malononitrile (B47326) can also serve as the nucleophile in this type of addition. rsc.org
Table 3: Reactions of Oxidized 2-Styryl-1,3-dithiolane Derivatives
| Substrate | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-styryl-1,3-dithiolane 1,3-dioxide | Benzenethiol, Methylmagnesium chloride, MeOH | Nucleophilic Addition | Thioether addition product | rsc.org |
Reactivity of the Styryl Moiety
The exocyclic carbon-carbon double bond of the styryl group is a key site for chemical transformations, enabling various addition and cleavage reactions.
The styryl double bond in this compound is susceptible to functionalization, most notably through cycloaddition reactions. Among these, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are a powerful method for constructing five-membered heterocyclic rings. libretexts.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the styryl moiety) to form a five-membered ring.
A variety of 1,3-dipoles can be employed, including nitrones, azides, and azomethine ylides. uchicago.edu For instance, the reaction of a styryl derivative with an azomethine ylide can lead to the formation of a pyrrolidine (B122466) ring. libretexts.org The reaction of a related compound, trans-2-methylene-1,3-dithiolane 1,3-dioxide, with 3-oxidopyridinium betaines has been shown to proceed with high diastereoselectivity, yielding a tropane (B1204802) skeleton. This highlights the potential for stereocontrolled functionalization of the double bond adjacent to the dithiolane ring.
A one-pot [3+2] cycloaddition–isomerization–oxidation sequence has been developed for the reaction of styryl derivatives with 2,2,2-trifluorodiazoethane (B1242873) to produce 5-aryl-3-trifluoromethylpyrazoles under mild conditions. nih.gov This demonstrates the versatility of the styryl group in complex multi-step reactions. nih.gov The general scheme for a [3+2] cycloaddition is presented below:
Table 1: Examples of [3+2] Cycloaddition Reactions with Styryl Derivatives
| 1,3-Dipole | Dipolarophile | Product | Reference |
|---|---|---|---|
| Azomethine Ylide | Styrene | Pyrrolidine | libretexts.org |
| 2,2,2-Trifluorodiazoethane | Styrene Derivative | 5-Aryl-3-trifluoromethylpyrazole | nih.gov |
The styryl double bond can be cleaved through oxidation, a reaction that breaks the carbon-carbon double bond and typically forms two new carbonyl groups. Ozonolysis is a common and effective method for this transformation. libretexts.orglibretexts.orglibretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a workup step. libretexts.orglibretexts.org
The nature of the workup determines the final products. A reductive workup, often using dimethyl sulfide (B99878) (DMS) or zinc dust, will yield aldehydes or ketones. libretexts.org In the case of this compound, reductive ozonolysis would be expected to cleave the styryl double bond to yield 2-acetyl-2-methyl-1,3-dithiolane (B13946602) and benzaldehyde (B42025).
Conversely, an oxidative workup, typically using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com For this compound, this would result in the formation of 2-acetyl-2-methyl-1,3-dithiolane and benzoic acid.
Another method for oxidative cleavage involves the use of potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions. youtube.com This strong oxidizing agent will also cleave the double bond and oxidize the resulting fragments to ketones or carboxylic acids. libretexts.orgyoutube.com A milder, two-step alternative to ozonolysis is the dihydroxylation of the alkene followed by cleavage of the resulting diol with an oxidizing agent like periodic acid (HIO₄). libretexts.org
Table 2: Expected Products from Oxidative Cleavage of this compound
| Reagents | Workup | Expected Products |
|---|---|---|
| 1. O₃; 2. DMS | Reductive | 2-Acetyl-2-methyl-1,3-dithiolane and Benzaldehyde |
| 1. O₃; 2. H₂O₂ | Oxidative | 2-Acetyl-2-methyl-1,3-dithiolane and Benzoic Acid |
| Hot, conc. KMnO₄ | Oxidative | 2-Acetyl-2-methyl-1,3-dithiolane and Benzoic Acid |
Elucidation of Reaction Mechanisms
Understanding the detailed mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. This is achieved through a combination of experimental and computational methods.
Experimental studies provide tangible evidence for proposed reaction pathways. Kinetic analyses, for example, can help determine the rate-limiting step of a reaction and provide insights into the structure of the transition state. A kinetic study of the [3+2] cycloaddition of azides to β-nitrostyrene revealed a second-order rate law, consistent with a bimolecular reaction. nih.gov The measurement of kinetic isotope effects (KIEs) can further probe the nature of bond-breaking and bond-forming in the transition state. nih.gov For the reaction with β-nitrostyrene, a significant normal ¹³C KIE was observed at the olefinic carbons, indicating that these atoms are involved in the rate-determining step. nih.gov
The reactivity of the dithiolane moiety itself has also been investigated. For example, the dithiolane group can trigger a thiol-mediated uptake mechanism in lipid nanoparticles, which involves a dynamic covalent disulfide-thiol exchange with cell surface thiols. acs.org While this is in a biological context, it demonstrates the inherent reactivity of the dithiolane ring that could be exploited in synthetic applications.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can be used to model the geometries and energies of reactants, products, transition states, and intermediates.
In the context of [3+2] cycloadditions, DFT studies have been used to rationalize the regioselectivity and stereoselectivity of the reactions. nih.gov For example, calculations on the cycloaddition of styryl derivatives with 2,2,2-trifluorodiazoethane were consistent with the experimentally observed reactivity. nih.gov DFT calculations can map out the entire reaction pathway, comparing the activation energies of different possible routes to predict the major product. growingscience.com For the cycloaddition of an azide (B81097) to β-nitrostyrene, DFT calculations revealed a rate-limiting cycloaddition step proceeding via an asynchronous transition state. nih.gov
DFT can also be used to study the electronic structure of the reacting molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain the reactivity patterns observed. growingscience.com Furthermore, computational models can investigate the influence of solvent and substituent effects on the reaction pathway. nih.gov For instance, DFT studies have been employed to understand the domino process involving a [3+2] cycloaddition followed by a skeletal rearrangement. nih.gov
Table 3: Application of DFT in Mechanistic Studies of Related Reactions
| System Studied | Information Obtained from DFT | Reference |
|---|---|---|
| Azide + Nitroolefin Cycloaddition | Rate-limiting step, transition state geometry, kinetic selectivity | nih.gov |
| Thionitrone + Nitroethene Cycloaddition | Reaction mechanism, regioselectivity, thermochemical data | growingscience.com |
| Pyrazinium-3-olate + Methyl Methacrylate | Domino reaction pathway, stereoselectivity, regioselectivity | nih.gov |
Spectroscopic Elucidation of Molecular Structure and Conformation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules like 2-Methyl-2-styryl-1,3-dithiolane.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the styryl group would appear in the downfield region, typically between 7.2 and 7.6 ppm, exhibiting complex splitting patterns due to ortho, meta, and para couplings. The vinyl protons would likely resonate as doublets in the range of 6.0 to 7.0 ppm, with the coupling constant providing information about the stereochemistry of the double bond (cis or trans). The ethylene (B1197577) bridge protons of the dithiolane ring are expected to show complex multiplets around 3.3-3.5 ppm. A characteristic singlet for the methyl group protons would be observed in the upfield region, likely around 1.8-2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons would generate several signals between 125 and 140 ppm. The vinyl carbons are expected to resonate in the 120-140 ppm range. The quaternary carbon of the dithiolane ring bonded to the methyl and styryl groups would likely appear around 50-70 ppm, while the carbons of the ethylene bridge would be found further upfield. The methyl carbon signal would be the most upfield, typically below 30 ppm.
A summary of predicted chemical shifts is presented in the table below.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 1.8 - 2.0 (s) | < 30 |
| Dithiolane (SCH₂CH₂S) | 3.3 - 3.5 (m) | 35 - 45 |
| Quaternary Dithiolane C | - | 50 - 70 |
| Vinylic (C=CH) | 6.0 - 7.0 (d) | 120 - 140 |
| Aromatic (C₆H₅) | 7.2 - 7.6 (m) | 125 - 140 |
| s = singlet, d = doublet, m = multiplet |
To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the vinyl protons and tracing the spin system within the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the styryl group and the dithiolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be crucial in determining the preferred conformation of the molecule, for example, the relative orientation of the phenyl ring with respect to the dithiolane ring.
The five-membered dithiolane ring is not planar and can exist in various conformations, such as envelope and twist forms. The rotation around the single bond connecting the styryl group to the dithiolane ring can also be restricted. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which can provide thermodynamic and kinetic parameters for conformational exchange processes.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₂H₁₄S₂), the exact mass would be a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) would provide the molecular formula with high accuracy.
Predicted mass spectrometry data for various adducts of the target molecule is available. spectrabase.com
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 223.06098 |
| [M+Na]⁺ | 245.04292 |
| [M-H]⁻ | 221.04642 |
| [M+NH₄]⁺ | 240.08752 |
| [M+K]⁺ | 261.01686 |
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation would involve the loss of the methyl group, cleavage of the dithiolane ring, and fragmentation of the styryl substituent. The styryl cation (C₈H₇⁺, m/z 103) would be an expected and stable fragment. Cleavage of the C-S bonds in the dithiolane ring could lead to various sulfur-containing fragments.
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatographic techniques are essential for the separation of potential stereoisomers and for the assessment of the purity of this compound. The presence of a chiral center at the C2 position of the dithiolane ring means that the compound can exist as a pair of enantiomers.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a chiral stationary phase, would be the method of choice for separating the enantiomers of this compound. Studies on related dithiolane derivatives have demonstrated successful enantioseparation using this technique. nih.gov
Gas Chromatography (GC): For volatile derivatives, GC can be used for purity assessment. The use of a chiral column in GC could also potentially resolve the enantiomers.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks.
X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)
While X-ray crystallographic data for this compound itself is not currently reported, analysis of related dithiolane structures provides valuable insights into the likely solid-state conformation. X-ray diffraction studies on other substituted 1,3-dithiolane (B1216140) derivatives have revealed details about bond lengths, bond angles, and the puckering of the five-membered ring. nih.gov These studies often show the dithiolane ring adopting an envelope or twist conformation to minimize steric strain. Such data for a crystalline derivative of this compound would provide the most definitive structural information, including the absolute configuration if a chiral resolution is performed.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to elucidating the electronic environment of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and bonding.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. Application of DFT to 2-Methyl-2-styryl-1,3-dithiolane would allow for the calculation of its ground state properties. This would include optimizing the molecular geometry to find the most stable arrangement of its atoms and calculating key parameters such as bond lengths, bond angles, and dihedral angles.
Despite the power of DFT in providing such fundamental data, no specific studies reporting the DFT-calculated ground state properties of this compound have been found in the reviewed literature.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
| Optimized Energy (Hartree) | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Dipole Moment (Debye) | Data not available |
This table illustrates the type of data that would be generated from DFT calculations. Currently, no published data is available for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, FMO analysis would be crucial in understanding its potential role in chemical reactions.
A search of the scientific literature did not yield any studies that have performed an FMO analysis on this compound. Therefore, the energies of its HOMO and LUMO, the HOMO-LUMO gap, and their spatial distributions remain uncharacterized from a computational standpoint.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Reactivity Analysis
| Parameter | Description | Predicted Value for this compound |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Data not available |
This table shows the kind of data that FMO analysis would provide. Such data is currently unavailable for this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational space. This involves identifying the different spatial arrangements (conformers) the molecule can adopt and determining their relative energies and populations.
There are currently no published studies that have employed molecular dynamics simulations to investigate the conformational landscape of this compound.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can then be compared with experimental data to confirm the structure of a compound and to aid in the assignment of experimental signals.
While experimental spectroscopic data for related compounds may exist, no computational studies predicting the spectroscopic parameters of this compound and comparing them with experimental values have been identified in the literature.
Elucidation of Stereochemical Outcomes Through Computational Models
Computational models can be instrumental in understanding and predicting the stereochemical outcomes of chemical reactions. For reactions involving this compound that could result in stereoisomers, computational modeling of transition states could explain why one stereoisomer is formed preferentially over another.
As with the other areas of computational analysis, there is a lack of published research applying computational models to elucidate the stereochemical outcomes of reactions involving this compound.
Strategic Applications in Complex Organic Molecule Synthesis
Role as an Acyl Anion Equivalent in Retrosynthetic Analysis
In the logic of retrosynthetic analysis, where target molecules are deconstructed into simpler, commercially available starting materials, the concept of "umpolung" or polarity inversion is a powerful tool. youtube.com Normally, a carbonyl carbon possesses an electrophilic character. An acyl anion, the synthetic equivalent of a negatively charged acyl group, reverses this polarity, turning it into a potent nucleophile. youtube.com However, acyl anions themselves are generally unstable and difficult to generate directly.
The 1,3-dithiolane (B1216140) moiety within 2-Methyl-2-styryl-1,3-dithiolane serves as an excellent masked carbonyl group, allowing it to function as an acyl anion equivalent. youtube.comorganic-chemistry.org The two sulfur atoms acidify the C2 proton, enabling its abstraction by a strong base, such as n-butyllithium, to form a stabilized carbanion. youtube.com This nucleophilic center can then react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. Subsequent hydrolysis of the dithiolane group, often mediated by a mercuric salt, regenerates the carbonyl functionality in the final product. youtube.com
This strategy is fundamental in designing syntheses for complex molecules. For instance, in a retrosynthetic disconnection of a 1,5-dicarbonyl compound, one of the carbonyl groups can be traced back to a dithiolane-stabilized carbanion, which acts as the nucleophile in a conjugate addition to an α,β-unsaturated ketone. youtube.com The presence of the methyl and styryl groups on the C2 carbon of this compound provides a pre-functionalized core, allowing for the direct introduction of an acetophenone-like moiety into the target structure.
A notable advancement in this area is the use of chiral dithiane derivatives to achieve asymmetric synthesis. For example, the C2 symmetric acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide, has been used in the enantioselective synthesis of (R)-salbutamol, demonstrating high stereocontrol in its addition to an aromatic aldehyde. nih.gov This highlights the potential for developing chiral variants of styryl-substituted dithiolanes for stereoselective applications.
Building Block in Natural Product and Analogue Synthesis
The structural motifs found in this compound make it a valuable building block for the synthesis of natural products and their analogues. The dithiolane ring itself is a privileged scaffold found in a number of biologically active compounds. organic-chemistry.orgunimore.it Its ability to be converted into other functional groups, primarily ketones, provides a versatile handle for constructing complex carbon skeletons.
For example, masked 1,3-dicarbonyl systems derived from the double conjugate addition of dithiols to propargylic ketones can be transformed into a variety of functionalized oxygen-containing heterocycles, which are common cores in natural product synthesis. organic-chemistry.org The 1,3-dithiolane scaffold has been incorporated into compounds developed as tyrosinase inhibitors and sigma receptor modulators, demonstrating its therapeutic relevance. unimore.it In one instance, a chiral 1,3-dithiolane-containing alcohol was resolved and used in the enantioselective synthesis of (+)-BS148, a modulator of the sigma receptor, underscoring the importance of this heterocyclic system in medicinal chemistry. unimore.it
While specific total syntheses employing this compound are not extensively documented, its potential is evident. The styryl group offers a site for further chemical modification, such as oxidation, reduction, or participation in cycloaddition reactions, while the masked carbonyl allows for nucleophilic additions. This dual functionality enables the assembly of complex intermediates. For example, the styryl moiety could be a precursor to a phenylethyl side chain, a common feature in alkaloids and other natural products, while the dithiolane allows for the construction of a polyketide-like backbone.
Preparation of Functionalized Molecules through Tandem Reactions
Tandem, or cascade, reactions offer a significant advantage in organic synthesis by allowing the formation of multiple chemical bonds in a single operation without isolating intermediates. youtube.com This approach enhances molecular complexity rapidly and efficiently. The reactivity of the dithiolane ring and its substituents can be harnessed in such sequences.
A powerful protocol has been developed for the synthesis of highly substituted ethenes and dibenzofulvenes starting from 2-silylated 1,3-dithiolanes. beilstein-journals.org In this one-pot procedure, treatment of the 2-trimethylsilyl-1,3-dithiolane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), generates a carbanion at the C2 position. This intermediate then undergoes a spontaneous cycloreversion reaction, yielding a tetra-substituted ethene and a dithioformate anion. beilstein-journals.org This method represents a novel olefination strategy. By applying this logic, a 2-silylated derivative of this compound could serve as a precursor in a tandem desilylation-cycloreversion sequence to generate more complex styrenoid compounds.
The following table outlines the conceptual steps for such a tandem reaction, based on established methodologies for related systems. beilstein-journals.org
| Step | Description | Reagents | Intermediate/Product |
| 1 | Silylation of Dithiolane | Strong Base (e.g., n-BuLi), then TMS-Cl | 2-Methyl-2-styryl-2-trimethylsilyl-1,3-dithiolane |
| 2 | Tandem Desilylation/Cycloreversion | TBAF | 1-Phenyl-1-(thiophen-2-yl)ethene (example product from related system) |
This approach highlights how the inherent structure of the dithiolane can be leveraged to drive complex transformations in a single pot, leading to the efficient synthesis of functionalized molecules.
Stereocontrolled Synthesis of Advanced Intermediates
Achieving stereocontrol is a critical challenge in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required. The rigid, five-membered ring of the 1,3-dithiolane can influence the stereochemical outcome of reactions at or adjacent to the ring.
Significant progress has been made in the diastereoselective reactions of dithiolane derivatives. For example, the C2-symmetric vinyl sulfoxide (B87167), trans-2-methylene-1,3-dithiolane 1,3-dioxide, was found to react with 3-oxidopyridinium betaines in highly diastereoselective 1,3-dipolar cycloaddition reactions. researchgate.net This process allows for the construction of the tropane (B1204802) skeleton, a core unit in many alkaloids, with excellent control over the relative stereochemistry of the newly formed chiral centers. The stereoselectivity is directed by the chiral sulfoxide groups on the dithiolane ring. researchgate.net
This principle can be extended to this compound. The introduction of chiral auxiliaries onto the sulfur atoms (e.g., oxidation to chiral sulfoxides) or the use of chiral catalysts could enable stereocontrolled additions to the styryl double bond or reactions of the dithiolane-derived carbanion. Such strategies are crucial for building advanced intermediates where the precise three-dimensional arrangement of atoms is essential for its final function. For instance, a stereocontrolled Michael addition of the lithiated dithiolane to a chiral α,β-unsaturated acceptor would generate a product with multiple, well-defined stereocenters, suitable for elaboration into complex polyhydroxylated natural products. nih.gov
The research into these stereocontrolled reactions underscores the utility of the dithiolane scaffold not just as a protecting group, but as an active participant in directing the stereochemical course of a reaction.
Derivatization and Advanced Functionalization Studies
Modification of the Styryl Substituent for Tunable Reactivity
The styryl substituent of 2-Methyl-2-styryl-1,3-dithiolane is a key target for modifications aimed at tuning the electronic properties and reactivity of the molecule. The reactivity of the styryl group can be influenced by the introduction of various substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the double bond, thereby affecting its susceptibility to electrophilic or nucleophilic attack, as well as its behavior in cycloaddition reactions.
For instance, the introduction of an electron-donating group, such as a methoxy group (-OCH₃), at the para-position of the phenyl ring increases the electron density of the styryl double bond, making it more susceptible to electrophilic addition reactions. Conversely, an electron-withdrawing group, like a nitro group (-NO₂), decreases the electron density, rendering the double bond more amenable to nucleophilic attack.
The tunable reactivity of the styryl moiety also extends to cycloaddition reactions. The electronic nature of the substituents on the styryl ring can influence the rate and regioselectivity of these reactions. This principle allows for the synthesis of a diverse range of derivatives with tailored chemical properties.
Table 1: Predicted Reactivity of Substituted this compound Derivatives
| Substituent on Styryl Ring | Position | Predicted Effect on Reactivity | Potential Reactions |
| -OCH₃ | para | Increased nucleophilicity of the double bond | Enhanced rate of electrophilic addition |
| -NO₂ | para | Increased electrophilicity of the double bond | Susceptible to nucleophilic conjugate addition |
| -Cl | para | Moderate electron-withdrawing effect | Altered regioselectivity in cycloadditions |
| -CH₃ | para | Weak electron-donating effect | Slightly enhanced electrophilic addition |
Introduction of Additional Stereocenters
The 1,3-dithiolane (B1216140) ring provides a versatile platform for the introduction of additional stereocenters, leading to the synthesis of chiral derivatives of this compound. The presence of multiple stereocenters can significantly influence the molecule's chiroptical properties and its interactions with other chiral molecules.
One approach to introducing stereocenters is through the diastereoselective functionalization of the dithiolane ring. For example, oxidation of the sulfur atoms can lead to the formation of chiral sulfoxides. The stereochemical outcome of such oxidations can often be controlled by the choice of reagents and reaction conditions, allowing for the selective synthesis of specific diastereomers.
Furthermore, the synthesis of 1,3-dithiolanes from chiral precursors, such as chiral epoxides or diols, can directly yield enantiomerically enriched products. The chiral resolution of racemic mixtures of 1,3-dithiolane derivatives using techniques like chiral chromatography is another established method for obtaining optically pure compounds organic-chemistry.org. These chiral building blocks can then be used to synthesize this compound analogues with defined stereochemistry.
The introduction of stereocenters can be particularly important in applications where molecular recognition is key, such as in asymmetric catalysis or the development of chiral sensors.
Table 2: Strategies for Introducing Stereocenters in this compound Derivatives
| Strategy | Description | Potential Outcome |
| Diastereoselective Oxidation | Oxidation of one or both sulfur atoms to form sulfoxides. | Creation of one or two new stereocenters at the sulfur atoms. |
| Synthesis from Chiral Precursors | Use of enantiomerically pure epoxides or 1,2-dithiols in the synthesis of the dithiolane ring. | Formation of a chiral dithiolane ring with defined absolute configuration. |
| Chiral Resolution | Separation of enantiomers from a racemic mixture using chiral chromatography or resolving agents. | Isolation of enantiomerically pure (R)- and (S)-2-Methyl-2-styryl-1,3-dithiolane. |
| Asymmetric Cycloaddition | Reaction of the styryl group with a chiral dienophile in a Diels-Alder reaction. | Introduction of multiple stereocenters in the newly formed ring system. |
Exploration of Ring-Modified 1,3-Dithiolane Systems
Modification of the 1,3-dithiolane ring itself offers another dimension for the functionalization of this compound. These modifications can involve altering the ring size, introducing substituents onto the carbon backbone of the ring, or replacing one or both sulfur atoms with other heteroatoms.
Ring-expansion and ring-contraction reactions can be employed to synthesize analogues with different ring sizes, such as 1,3-dithianes (six-membered rings) or 1,2-dithiolanes (five-membered rings with adjacent sulfur atoms). These changes in ring structure can significantly impact the conformational flexibility and electronic properties of the molecule.
Substitution on the C4 and C5 positions of the 1,3-dithiolane ring is a common strategy to introduce additional functional groups. For example, hydroxyl or amino groups can be installed, which can then serve as handles for further derivatization or for anchoring the molecule to surfaces or polymers. The synthesis of such substituted dithiolanes can be achieved by using appropriately functionalized 1,2-dithiols in the initial cyclization reaction.
While less common, the replacement of a sulfur atom with another heteroatom, such as selenium or nitrogen, could lead to novel heterocyclic systems with unique reactivity and coordination properties.
Table 3: Examples of Ring-Modified 1,3-Dithiolane Analogues
| Modification | Resulting Structure | Potential Impact |
| Ring Expansion | 2-Methyl-2-styryl-1,3-dithiane | Altered conformational preferences and reactivity at C2. |
| Ring Contraction | Not directly applicable to form a smaller stable ring with two sulfur atoms. | N/A |
| C4/C5 Substitution | 4-Hydroxy-2-methyl-2-styryl-1,3-dithiolane | Introduction of a functional handle for further reactions. |
| Heteroatom Substitution | 2-Methyl-2-styryl-1,3-oxathiolane | Changes in electronic properties and coordination chemistry. |
Incorporation into Polymeric Architectures or Supramolecular Assemblies
The presence of a polymerizable styryl group and a functionalizable dithiolane ring makes this compound an attractive monomer for the synthesis of novel polymers and a building block for supramolecular assemblies.
The styryl moiety can undergo radical, cationic, or anionic polymerization to form polystyrene-based polymers with pendant 2-methyl-1,3-dithiolane (B1585268) units. These polymers can exhibit interesting properties, such as high refractive indices due to the presence of sulfur atoms, and can be further modified through reactions of the dithiolane ring. For example, the dithiolane units can be deprotected to reveal carbonyl groups, leading to functional polymers.
In the realm of supramolecular chemistry, this compound derivatives can be designed to self-assemble into well-defined nanostructures. By introducing recognition motifs, such as hydrogen bonding sites or metal-coordinating ligands, onto the styryl or dithiolane part of the molecule, self-assembly into supramolecular gels, vesicles, or fibers can be induced. The dithiolane ring can also play a role in directing the assembly through dipole-dipole or other non-covalent interactions. These supramolecular materials could find applications in areas such as drug delivery, sensing, and catalysis.
Table 4: Approaches for Incorporation into Macromolecular Structures
| Approach | Description | Resulting Architecture | Potential Applications |
| Polymerization | Free radical or controlled radical polymerization of the styryl group. | Linear or branched polymers with dithiolane side chains. | High refractive index materials, functional coatings. |
| Polycondensation | Incorporation of difunctionalized derivatives into step-growth polymerization. | Polyesters, polyamides, or polyurethanes containing dithiolane units. | Degradable polymers, advanced engineering plastics. |
| Supramolecular Assembly | Self-assembly of derivatives functionalized with recognition motifs. | Gels, nanofibers, vesicles, or liquid crystals. | Smart materials, sensors, drug delivery systems. |
| Surface Modification | Grafting of dithiolane-containing molecules onto surfaces via the dithiolane ring. | Modified surfaces with tailored properties. | Biocompatible coatings, functionalized nanoparticles. |
Conclusion and Future Research Perspectives
Summary of Key Contributions to Dithiolane Chemistry
The primary contribution of 2-Methyl-2-styryl-1,3-dithiolane to dithiolane chemistry lies in its role as a versatile synthetic intermediate. The 1,3-dithiolane (B1216140) moiety is a well-established protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. The synthesis of 2,2-disubstituted-1,3-dithiolanes is typically achieved through the condensation of a ketone with 1,2-ethanedithiol (B43112), often catalyzed by Brønsted or Lewis acids.
The deprotection of such dithiolanes to regenerate the parent carbonyl compound can be accomplished through various methods, including oxidative cleavage or the use of metal salts. This stability and the ability to be selectively removed make the dithiolane group an invaluable tool in multistep organic synthesis. Furthermore, the presence of both a methyl and a styryl group on the same carbon atom introduces a chiral center, opening possibilities for its use in asymmetric synthesis.
Unexplored Reactivity and Transformation Pathways
The reactivity of this compound remains largely unexplored, presenting numerous avenues for future investigation. The styryl group, with its conjugated double bond, is susceptible to a variety of transformations that could be explored in the context of the dithiolane ring.
Electrophilic Addition: The double bond of the styryl group can undergo electrophilic addition reactions. For instance, halogenation or hydrohalogenation could lead to functionalized derivatives with potential for further synthetic manipulation.
Oxidative Cleavage: Oxidation of the styryl double bond could yield either an epoxide or, under harsher conditions, lead to cleavage to form a ketone, providing a route to 2-acetyl-2-methyl-1,3-dithiolane (B13946602).
Polymerization: The vinyl group of the styryl moiety suggests that this compound could act as a monomer in polymerization reactions, leading to polymers with dithiolane units in the side chains. These polymers could exhibit interesting redox or optical properties.
Ring-Opening Reactions: The dithiolane ring itself can undergo fragmentation under specific conditions, such as with strong bases, to generate dithiocarboxylate anions. nih.gov The influence of the 2,2-disubstitution on the ease and regioselectivity of such ring-opening reactions warrants investigation.
Potential for Novel Synthetic Methodologies
The unique combination of functional groups in this compound makes it a promising building block for the development of novel synthetic methodologies.
The dithiolane can serve as a masked carbonyl group, allowing for reactions on the styryl moiety without interference. Subsequent deprotection would then reveal the ketone functionality. This strategy could be employed in the synthesis of complex polyfunctional molecules.
Furthermore, the development of catalytic, asymmetric methods for the synthesis of this compound would be of significant value, providing access to enantioenriched building blocks for chiral synthesis.
Emerging Roles in Interdisciplinary Research Fields
The potential applications of this compound and its derivatives extend beyond traditional organic synthesis into various interdisciplinary research areas.
Materials Science: As previously mentioned, this compound could serve as a monomer for the synthesis of novel polymers. The resulting materials, containing sulfur-rich dithiolane rings, may possess interesting optical, electronic, or self-healing properties. The refractive index and thermal stability of such polymers would be of particular interest.
Medicinal Chemistry: While no biological activity has been reported for this specific compound, dithiolane derivatives have been investigated for various therapeutic applications, including antioxidant and antimicrobial properties. ontosight.ai The styryl moiety is also a common feature in biologically active molecules. The combination of these two pharmacophores in one molecule could lead to the discovery of new bioactive compounds.
Flavor and Fragrance Chemistry: Some simple dithiolanes are known for their use as flavoring agents. While the sensory properties of this compound are unknown, its structural complexity might impart unique organoleptic characteristics.
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-2-styryl-1,3-dithiolane and its derivatives?
The synthesis of this compound derivatives often involves reactions of disulfenyl chlorides with aldehydes or active methylene compounds. For example, 1,2-disulfenyl chlorides react with phenylacetaldehyde to yield 2-substituted-1,3-dithiolane-2-carboxaldehydes, which can be further functionalized. Key steps include cyclization under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography. Characterization typically employs , IR spectroscopy, and elemental analysis to confirm regioselectivity and purity .
Q. How can researchers characterize the structural and electronic properties of this compound-containing complexes?
Metal complexes incorporating 1,3-dithiolane ligands (e.g., cadmium(II) complexes) are characterized using single-crystal X-ray diffraction for structural elucidation, IR spectroscopy to identify coordination modes (e.g., S–M–S bonds), and fluorescence spectroscopy to assess electronic transitions. For example, the [Cd(HL)₂(MeOH)₂] complex exhibits fluorescence quenching compared to the free ligand, attributed to metal-ligand charge transfer interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to the compound’s potential respiratory and dermal irritancy. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are advised. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can diastereoselective cyclization of 2-alkenyl-1,3-dithiolanes be optimized to synthesize trans-decalin scaffolds?
The 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes proceeds via a stepwise mechanism involving thiophilic attack and ring closure, yielding trans-decalins with high diastereoselectivity. Optimization requires precise control of reaction temperature (e.g., −78°C to room temperature), solvent polarity (e.g., dichloromethane), and catalyst-free conditions to avoid side reactions. Computational studies (DFT) can further elucidate transition states to refine stereochemical outcomes .
Q. What strategies enhance the antibacterial efficacy of macrocyclic Schiff base compounds derived from 2-substituted-1,3-dithiolanes?
Antibacterial activity of macrocyclic Schiff bases (e.g., compounds Ⅱa–Ⅱc ) correlates with substituent electronegativity and ring size. Introducing electron-withdrawing groups (e.g., nitro or halogens) at the β-diketonato moiety improves membrane permeability. Activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with structural optimization guided by Hammett σ constants .
Q. How do researchers reconcile conflicting toxicity data for 2-Methyl-1,3-dithiolane in preclinical studies?
Discrepancies in acute oral toxicity (e.g., LD₅₀ values) arise from variations in animal models (e.g., rodents vs. non-rodents) and dosing regimens. A meta-analysis of historical data (e.g., EFSA reports) combined with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) can clarify dose-response relationships. Computational toxicology tools (e.g., QSAR models) may predict metabolite pathways, such as sulfoxide formation, to address interspecies differences .
Methodological Notes
- Data Contradiction Analysis : Cross-validate synthetic yields and spectroscopic data across multiple batches to identify batch-dependent impurities (e.g., via HPLC-MS) .
- Experimental Design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst loading) for cyclization reactions .
- Advanced Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonds, π-π stacking) in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
